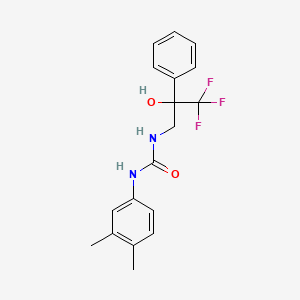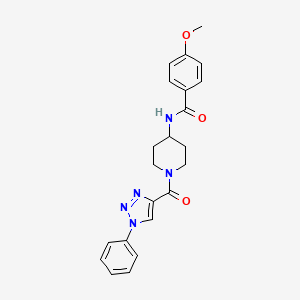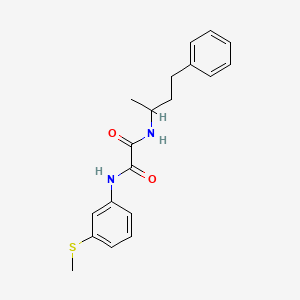
1-(3,4-Dimethylphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is an organic compound characterized by its complex structure, which includes a urea moiety, a trifluoromethyl group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylaniline and 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid.
Formation of Isocyanate: The 3,4-dimethylaniline is reacted with phosgene to form the corresponding isocyanate.
Urea Formation: The isocyanate is then reacted with 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid to form the urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Key considerations include the handling of hazardous reagents like phosgene and the purification of the final product to meet quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dimethylphenyl)-3-(3,3,3-trifluoro-2-hydroxy
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2/c1-12-8-9-15(10-13(12)2)23-16(24)22-11-17(25,18(19,20)21)14-6-4-3-5-7-14/h3-10,25H,11H2,1-2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIWBVRIUXGVSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2973678.png)
![ethyl 7-cyclohexyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2973681.png)
![11-(4-Butoxyphenyl)-4-[(2-chloro-6-fluorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2973682.png)

![6-BROMO-3-[5-(4-BROMOPHENYL)-1-[2-(4-METHYLPIPERAZIN-1-YL)ACETYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE](/img/structure/B2973685.png)
![tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2973687.png)


![Tert-butyl N-[1-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B2973691.png)
![1,8-Diazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraen-5-amine](/img/structure/B2973692.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2973694.png)
![N-[2-(Dimethylamino)-2-(3-fluorophenyl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2973699.png)
![7-ethyl-8-methyl-N-(4-morpholinophenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2973700.png)
